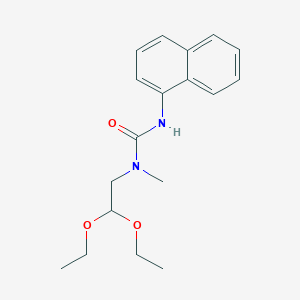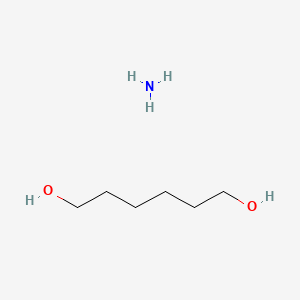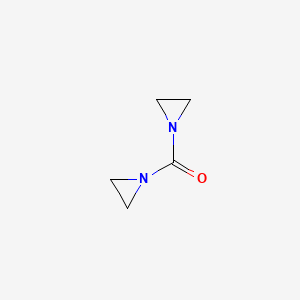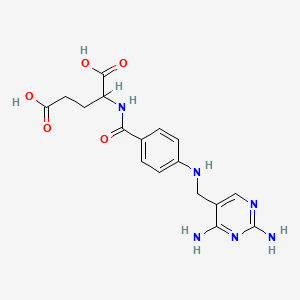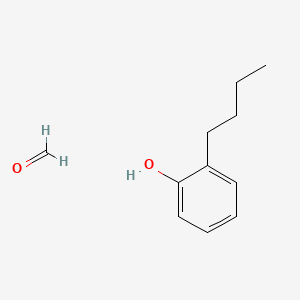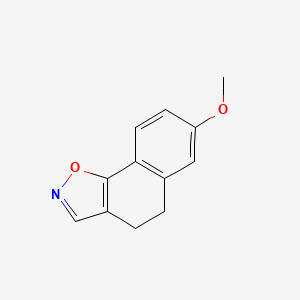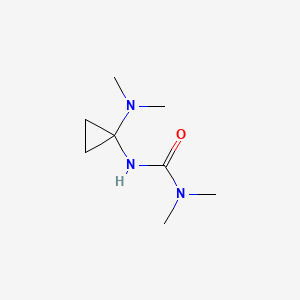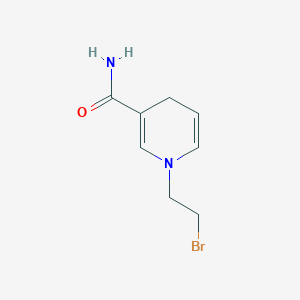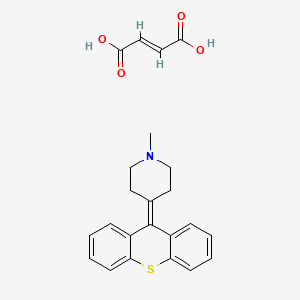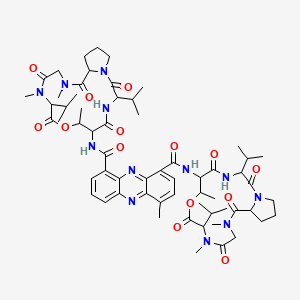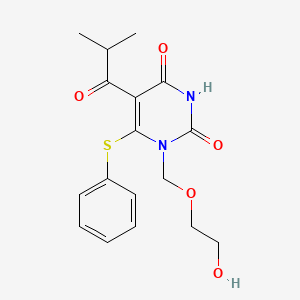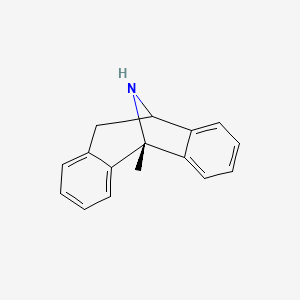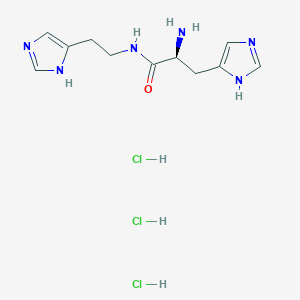
L-Histidyl-Histamin * 3 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-Histamin * 3 HCl, also known as (S)-N-(2-(1H-imidazol-4-yl)ethyl)-2-amino-3-(1H-imidazol-4-yl)propanamide trihydrochloride, is a compound with the molecular formula C11H19Cl3N6O and a molecular weight of 357.67 g/mol . This compound is used primarily in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-Histamin * 3 HCl typically involves the reaction of histidine with histamine under controlled conditions. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The reaction conditions often involve the use of solvents like water or ethanol and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures. The final product is usually crystallized and purified through recrystallization techniques .
化学反応の分析
Types of Reactions
L-Histidyl-Histamin * 3 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce halogenated imidazole compounds .
科学的研究の応用
L-Histidyl-Histamin * 3 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to histamine.
Industry: Utilized in the production of pharmaceuticals and biochemical research
作用機序
The mechanism of action of L-Histidyl-Histamin * 3 HCl involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to histamine, which is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The imidazole rings in the compound play a crucial role in its binding to receptors and enzymes .
類似化合物との比較
L-Histidyl-Histamin * 3 HCl can be compared with other similar compounds such as:
Histidine: An essential amino acid involved in protein synthesis and metabolic processes.
Histamine: A biogenic amine involved in immune response and neurotransmission.
Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties
This compound is unique due to its specific structure, which allows it to act as both a precursor to histamine and a reagent in various chemical reactions.
特性
分子式 |
C11H19Cl3N6O |
|---|---|
分子量 |
357.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1 |
InChIキー |
ATTCIVWUJJRIDD-KAFJHEIMSA-N |
異性体SMILES |
C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl |
正規SMILES |
C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



